molecular formula C9H14ClN3O2 B14165589 Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride

Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride

Cat. No.: B14165589
M. Wt: 231.68 g/mol
InChI Key: HCNLRLCQKAYIGH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate, and extracted with chloroform . The product is obtained after purification and characterization using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized using industrial-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrimidine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with receptor proteins, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride is unique due to its specific aminoethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution enhances its potential for interactions with biological targets and its utility in synthetic chemistry.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8(3-4-10)12-6-7;/h5-6H,2-4,10H2,1H3;1H

InChI Key

HCNLRLCQKAYIGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)CCN.Cl

Origin of Product

United States

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